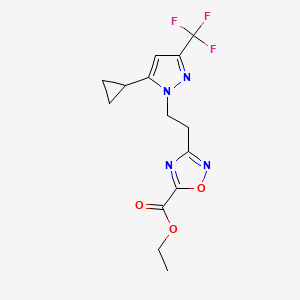

Ethyl 3-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate

Description

Ethyl 3-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl and trifluoromethyl group, linked via an ethyl chain to a 1,2,4-oxadiazole-5-carboxylate ester. This structure combines electron-withdrawing (trifluoromethyl) and sterically bulky (cyclopropyl) moieties, which are critical for modulating physicochemical properties and biological activity.

Properties

IUPAC Name |

ethyl 3-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N4O3/c1-2-23-13(22)12-18-11(20-24-12)5-6-21-9(8-3-4-8)7-10(19-21)14(15,16)17/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBLCRMJWOVCLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)CCN2C(=CC(=N2)C(F)(F)F)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate typically involves a multi-step reaction process:

Formation of Pyrazole Intermediate:

Starting with a cyclopropyl acetone, undergoes a condensation reaction with 3-(trifluoromethyl)-1H-pyrazole-5-carboxaldehyde in the presence of a base like sodium ethoxide to form a pyrazole intermediate.

Oxadiazole Ring Formation:

The intermediate then reacts with ethyl hydrazinecarboxylate under reflux conditions to form the oxadiazole ring structure.

Esterification Reaction:

Final step involves esterification using ethyl chloroformate in the presence of a catalytic amount of triethylamine.

Industrial Production Methods: In industrial settings, the production process is scaled up using automated reaction vessels to ensure precise control over reaction conditions. This includes:

Temperature Control: Use of jacketed reactors to maintain optimal temperatures.

Solvent Selection: High purity solvents like anhydrous ethanol to prevent any side reactions.

Purification: Utilization of column chromatography or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation:

Undergoes oxidation in the presence of oxidizing agents like potassium permanganate or chromic acid, affecting the pyrazole ring.

Reduction:

Reduction reactions with lithium aluminium hydride targeting the oxadiazole ring to potentially form corresponding amines.

Substitution:

Nucleophilic substitution reactions with halogenated reagents at the ester group.

Common Reagents and Conditions Used:

Oxidation:

Potassium permanganate, chromium trioxide.

Reduction:

Lithium aluminium hydride, sodium borohydride.

Substitution:

Bromoethane, iodine in presence of a base.

Major Products Formed:

Oxidation: Formation of pyrazole carboxylic acids.

Reduction: Formation of pyrazole amines.

Substitution: Various substituted esters depending on the halogenated reagent used.

Scientific Research Applications

Chemistry:

Used as a building block in synthesizing more complex heterocyclic compounds due to its multiple reactive sites.

Biology:

Acts as an inhibitor for certain enzymes, thus utilized in biochemical assays.

Medicine:

Potential applications in drug development, especially as an anti-inflammatory and antifungal agent. Its unique structure could lead to novel therapeutic agents.

Industry:

Serves as a precursor in manufacturing specialty chemicals and materials for electronic components.

Mechanism of Action

The compound operates primarily by interacting with molecular targets such as enzymes and receptors. The pyrazole and oxadiazole rings allow for strong binding affinity to active sites, thus modulating biological pathways. These pathways could be critical in inflammation and fungal cell wall synthesis, providing the foundation for its medicinal uses.

Comparison with Similar Compounds

Structural Features

The compound’s closest analogs share the ethyl carboxylate backbone but differ in substituents and heterocyclic systems. Key comparisons include:

*Calculated based on structural formula.

Key Observations :

- The trifluoromethyl group (common in and the target compound) improves lipophilicity (logP ~2.5–3.0 estimated) and electron-withdrawing effects, favoring binding to hydrophobic enzyme pockets.

- The ethyl linker in the target compound and increases conformational flexibility compared to direct aryl-heterocycle bonds in .

Physicochemical Properties

- Solubility: The ethyl ester group enhances solubility in organic solvents (e.g., DMSO, ethanol) compared to free acids. The cyclopropyl group may reduce aqueous solubility relative to fluorophenyl derivatives .

- logP : Estimated logP values (via software) suggest the target compound (~3.1) is more lipophilic than (logP ~1.8) due to the trifluoromethyl and cyclopropyl groups.

- Thermal Stability : Oxadiazole derivatives (target compound, ) typically exhibit higher thermal stability (>200°C) than triazoles due to aromaticity and resonance stabilization.

Biological Activity

Ethyl 3-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate (CAS No. 1172750-87-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on the mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a trifluoromethyl group and a pyrazole moiety, which are known to enhance biological activity. The molecular formula is , with a molar mass of approximately 329.26 g/mol. The structural components contribute to its interaction with biological targets.

Mechanisms of Biological Activity

1. Antimicrobial Activity:

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies suggest that the compound disrupts bacterial cell wall synthesis, leading to cell lysis.

2. Anticancer Potential:

The compound's structure suggests potential anticancer activity through mechanisms such as apoptosis induction and inhibition of cell proliferation. Studies have shown that similar oxadiazole derivatives can inhibit tumor growth in various cancer cell lines, including breast and lung cancer cells. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and cellular uptake of the compound.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of ethyl derivatives highlighted that compounds similar to this compound displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In a recent investigation, ethyl derivatives with oxadiazole structures were tested against human cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability at low micromolar concentrations. Mechanistic studies revealed that they induced apoptosis through the mitochondrial pathway, suggesting their potential as novel anticancer therapeutics.

Research Findings Summary

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | High (MIC < 10 µg/mL) | Disruption of cell wall synthesis |

| Anticancer | Moderate (IC50 ~ 20 µM) | Induction of apoptosis via mitochondrial pathway |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.